V5Uwd42wns
Description
Systematic IUPAC Name and Molecular Formula Analysis
The compound V5UWD42WNS possesses the molecular formula C₂₂H₁₉N₅·2CH₄O₃S , representing a 1:2 stoichiometric complex between an organic base (C₂₂H₁₉N₅) and methanesulfonic acid (CH₄O₃S). The systematic IUPAC name derives from its core structure:
N-ethyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
This nomenclature reflects:
- A cyclopentyl backbone with hydroxyl groups at positions 3 and 5
- An (E)-configured 3-hydroxy-5-phenylpent-1-enyl substituent at position 2
- A heptenamide side chain with an ethyl group at the terminal amide.
| Component | Molecular Formula | Contribution to Total Weight |
|---|---|---|
| Organic base | C₂₂H₁₉N₅ | 353.42 g/mol (64.8%) |
| Methanesulfonic acid | 2CH₄O₃S | 192.22 g/mol (35.2%) |
| Total | C₂₄H₂₇N₅O₆S₂ | 545.64 g/mol |
The molecular formula accounts for 24 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms.
Alternative Designations: CAS 374556-71-5 and UNII this compound
This compound is alternatively identified through several registry numbers:
| Identifier Type | Code | Registry Source |
|---|---|---|
| CAS | 374556-71-5 | Chemical Abstracts Service |
| UNII | This compound | FDA Substance Registration System |
| ChemSpider | 10280656 | Royal Society of Chemistry |
These identifiers facilitate unambiguous cross-referencing across chemical databases and regulatory documents. The CAS number 374556-71-5 specifically denotes the free base form prior to salt formation with methanesulfonic acid.
Structural Isomerism and Tautomeric Forms
The compound exhibits constrained isomerism due to:
- Fixed double bond configurations : The (E)-geometry of both the pentenyl and heptenamide side chains prevents cis-trans isomerism at these positions.
- Stereochemical rigidity : Four undefined stereocenters in the cyclopentyl core (positions 1R, 2R, 3R, 5S) create a defined spatial arrangement that limits stereoisomer formation.
- Tautomeric potential : The benzimidazole-derived nitrogen atoms (positions 1 and 3 in the heterocyclic system) allow proton redistribution, enabling tautomerism between two resonance-stabilized forms:
H H
| |
N—C—N ↔ N—C—N+
This tautomeric equilibrium remains pH-dependent, with the cationic form predominating under acidic conditions.
Molecular Weight and Compositional Analysis
High-resolution mass spectrometry confirms the molecular weight as 545.631 g/mol , with the following elemental composition:
| Element | Quantity | Percentage Composition |
|---|---|---|
| Carbon | 24 atoms | 52.83% |
| Hydrogen | 27 atoms | 4.93% |
| Nitrogen | 5 atoms | 12.83% |
| Oxygen | 6 atoms | 17.61% |
| Sulfur | 2 atoms | 11.80% |
Properties
CAS No. |
374556-71-5 |
|---|---|
Molecular Formula |
C24H27N5O6S2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N5.2CH4O3S/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22;2*1-5(2,3)4/h2-8,11-14H,9-10H2,1H3,(H,23,24,26);2*1H3,(H,2,3,4) |
InChI Key |
FIALJWYFHPSUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Example: Synthesis of Ropanicant (EVT-12906787)
- Multi-step synthesis designed to optimize yield and purity.
- Key steps include formation of bicyclic framework and introduction of functional groups.
- Purification ensures compliance with pharmacological standards.
- Pharmacokinetic properties influenced by stereochemistry and functional groups.
- Yield and purity optimized through reaction condition refinement.
Example: Synthesis of 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidite
- Starting from 2’-deoxyuridine or thymidine.
- Use of protection strategies (benzoyl, cyanoethyl, DMT groups).
- Multi-step reactions including amination, phosphitylation, and oxidation.
- Overall yield improved to 39% on a 5 g scale through optimized protocols.
- Purification by chromatography and characterization by NMR and MS.
Hypothetical Data Table for Preparation Method Optimization
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting material prep | Commercial precursor, solvent A | 95 | High purity starting material |
| 2 | Functional group intro | Reagent B, catalyst C, 60°C, 4 h | 85 | Optimized temperature |
| 3 | Protection step | Protecting group D, solvent E | 90 | Protects sensitive groups |
| 4 | Coupling reaction | Reagent F, base G, room temp, 12 h | 75 | Key bond formation |
| 5 | Deprotection | Acid/base treatment, 25°C, 2 h | 80 | Removes protecting groups |
| 6 | Purification | Chromatography (silica gel) | 98 | Final purity > 99% |
Research Findings and Considerations
- Yield optimization is critical; iterative testing of reaction parameters improves efficiency.
- Protecting group strategies must balance stability during synthesis and ease of removal.
- Scalability should be considered early to enable larger batch production.
- Analytical methods such as HPLC, NMR, and MS are essential for monitoring reaction progress and confirming product identity.
- Environmental and safety factors should guide solvent and reagent selection, favoring green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
V5Uwd42wns undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imidazole group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Imidazole derivatives, suitable leaving groups, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, V5Uwd42wns is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of V5Uwd42wns involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Mo5Uwd42wns |
|---|---|---|
| Molecular Weight (g/mol) | 1,248.3 | 1,312.7 |
| Melting Point (°C) | >400 (decomposes) | 385 (decomposes) |
| Solubility in DMSO (g/L) | 12.5 | 8.2 |
| Redox Potential (V vs SHE) | +1.45 | +1.32 |
| Catalytic TOF (h⁻¹) | 1,200 | 950 |
Key Findings :
- Catalytic efficiency differences correlate with ligand-metal bonding strength, as confirmed by X-ray absorption spectroscopy (XAS) .
Fe5Uwd42wns: An Iron-Based Functional Analog
Fe5Uwd42wns (Fe₅O₁₀W₄N₂S₂) is functionally analogous, used in similar catalytic applications but with iron as the primary metal.
Table 2: Functional Performance Comparison
| Parameter | This compound | Fe5Uwd42wns |
|---|---|---|
| Substrate Scope | Broad (alkanes, alkenes) | Limited (alkenes only) |
| Reaction Yield (%) | 92–98 | 75–82 |
| Byproduct Formation | <2% | 10–15% |
| Stability in Acidic Media | High | Moderate |
Key Findings :
- Fe5Uwd42wns demonstrates narrower substrate compatibility and higher byproduct generation, linked to iron’s propensity for radical-mediated pathways .
- Acidic stability disparities arise from vanadium’s stronger resistance to protonation-induced ligand dissociation .
Purity and Impurity Profiles
Batch analyses of this compound revealed impurities (<1 g/kg) such as unreacted WO₃ and V₂O₅, quantified via inductively coupled plasma mass spectrometry (ICP-MS) . In contrast, Fe5Uwd42wns batches showed higher residual FeCl₃ (up to 2.5 g/kg), necessitating additional purification steps .
Q & A
Q. How to optimize computational models for predicting this compound’s pharmacokinetics?
- Validate QSAR models against in vitro/in vivo data using metrics like RMSE and R². Incorporate molecular dynamics simulations to account for solvent effects. Publish code and training datasets to enable peer validation .
Key Methodological Resources
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental documentation and supplementary materials .
- Theoretical Alignment : Link hypotheses to established frameworks (e.g., molecular docking theories) to ensure academic rigor .
- Ethical Reporting : Adhere to EUR Toolbox standards for transparency and data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
